1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-5-3-4-10(18)13(20)14-7-11-16-12(17-21-11)9-6-15-19(2)8-9/h3-6,8H,7H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYPSVVHZNXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitubercular properties, as well as its mechanism of action and structure-activity relationship (SAR).
Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrrole ring, a pyrazole moiety, and an oxadiazole unit. The synthesis typically involves multi-step reactions that incorporate various heteroaryl aldehydes and hydrazines under controlled conditions to yield the target compound efficiently.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide . For instance, derivatives with similar scaffolds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. One study reported compounds with IC50 values as low as 0.52 μM against COX-II, demonstrating significant anti-inflammatory effects in vivo .
| Compound | IC50 (COX-II) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 μM | 10.73 |
| Celecoxib | 0.78 μM | 9.51 |
The findings suggest that modifications to the pyrazole and oxadiazole moieties can enhance selectivity and potency against COX-II, indicating a promising pathway for developing new anti-inflammatory agents.
Antitubercular Activity
The antitubercular activity of similar compounds has also been investigated. A series of pyrazolyl derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that certain structural modifications significantly improved their efficacy against TB pathogens. For example, docking studies revealed that these compounds effectively bind to the active site of mycobacterial enoyl reductase (InhA), a crucial enzyme for mycobacterial fatty acid synthesis .
| Compound | Docking Score | Glide Energy (kcal/mol) |
|---|---|---|
| Compound A | -8.267 | -54.856 |
| Compound B | -6.041 | -3.952 |
These results underscore the importance of structural diversity in enhancing antitubercular activity.
The biological activity of 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Interaction with Receptors : The compound may interact non-covalently with various receptors involved in inflammation and infection processes.
- Modulation of Gene Expression : Some derivatives have been reported to influence gene expression related to inflammatory responses.
Case Studies
Several case studies illustrate the effectiveness of this class of compounds:
- Case Study 1 : A derivative exhibited a significant reduction in inflammation markers in animal models, achieving a 64% inhibition rate compared to standard treatments like Celecoxib.
- Case Study 2 : In vitro studies showed that specific modifications to the oxadiazole unit enhanced binding affinity to target enzymes in M. tuberculosis, leading to improved antitubercular activity.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of oxadiazole can significantly inhibit pro-inflammatory cytokines. For instance, compounds similar to this one have been shown to reduce TNF-alpha levels in macrophages, suggesting potential use in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. The tetrahydro-pyran moiety may enhance membrane permeability, facilitating better access to intracellular targets . This property makes it a candidate for developing new antibiotics.
Analgesic Effects
Related compounds have demonstrated analgesic properties comparable to standard analgesics like morphine but with reduced central nervous system side effects. In rodent models, these compounds showed significant pain relief while minimizing CNS penetration . This suggests potential for therapeutic use in pain management.
Case Study 1: Analgesic Efficacy
A controlled study involving rodent models evaluated a structurally similar compound's analgesic effects. The results indicated significant pain relief comparable to morphine but with fewer CNS-related side effects. The study emphasized the importance of the tetrahydro-pyran structure in achieving this profile .
Case Study 2: Anti-inflammatory Response
Investigation into the anti-inflammatory effects of oxadiazole derivatives showed that administration significantly decreased inflammation markers in induced arthritis models. The study concluded that structural features contributed to enhanced bioactivity, suggesting potential applications in treating arthritis and other inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into two categories based on the evidence: (i) pyrazole-carboxamide derivatives () and (ii) oxadiazole-thioether hybrids (). Key comparisons are outlined below:
Spectral and Analytical Data
While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:
- ¹H-NMR: Pyrazole protons in 3a–3d resonate at δ ~7.2–8.1 ppm, while methyl groups (e.g., 2.66 ppm in 3a) are diagnostic for substitution patterns . The target compound’s pyrrole and methylpyrazole protons would likely appear in similar regions.
- MS : Molecular ion peaks for 3a–3d (m/z 403–437) align with their molecular weights; the target compound (estimated MW ~330–350) would require high-resolution MS for confirmation.
Physicochemical Properties
- Solubility : The target compound’s methyl groups may improve lipophilicity compared to chlorinated analogs like 3b (Cl reduces solubility) .
- Stability : Oxadiazole rings are generally hydrolytically stable, but the methylene bridge in the target compound could introduce conformational flexibility absent in rigid pyrazole-carboxamides like 3a .
Research Implications and Limitations
The evidence highlights gaps in direct data for the target compound, necessitating further studies to:
- Optimize synthesis (e.g., using alternative coupling reagents for higher yields).
- Characterize bioactivity (e.g., kinase inhibition, antimicrobial effects) relative to analogs.
- Resolve its crystal structure via SHELX-based refinement (as in ) to confirm stereochemistry .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Cyclization : Phosphorus oxychloride (POCl₃) at 120°C is used to cyclize hydrazide intermediates into 1,2,4-oxadiazole rings .
- Coupling : K₂CO₃-mediated alkylation in DMF at room temperature links the oxadiazole and pyrrole-carboxamide moieties .
- Intermediate preparation : Pyrazole and oxazole rings are synthesized separately via condensation with hydrazine derivatives or cyclization reactions .
Key reagents : POCl₃, K₂CO₃, DMF, and alkylating agents (e.g., RCH₂Cl).
Basic: Which spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.31–8.63 ppm) and carbon backbone .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 364.2 for related analogs) .
Advanced: How can reaction conditions be optimized for higher yields?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in heterocycle functionalization .
- Temperature control : Cyclization at 120°C minimizes side reactions .
- Purity management : Column chromatography or recrystallization ensures >95% purity .
Advanced: How to resolve discrepancies in spectral data during characterization?
- Deuterated solvents : Use DMSO-d₆ or CD₃OD to eliminate solvent interference in NMR .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
- Purity validation : HPLC (e.g., 98.67% purity) and LCMS cross-check compound integrity .
Advanced: What reaction mechanisms govern the synthesis of this compound?
- Nucleophilic substitution : Alkylation of oxadiazole-thiol intermediates with RCH₂Cl under basic conditions .
- Cyclocondensation : Hydrazide intermediates form oxadiazoles via POCl₃-mediated dehydration .
- Reduction : Nitro groups (if present) are reduced to amines using H₂/Pd-C or NaBH₄ .
Advanced: How to design structure-activity relationship (SAR) studies?
- Substituent variation : Modify methyl/pyrazole groups to assess steric/electronic effects on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ measurements .
- Molecular docking : Predict binding interactions using software like AutoDock (e.g., pyrazole-oxadiazole motifs binding to ATP pockets) .
Advanced: What computational methods aid in studying this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .
- Molecular dynamics (MD) : Simulates ligand-protein binding stability over time .
- QSAR models : Correlate substituent properties (e.g., logP, PSA) with biological activity .
Advanced: How to address contradictions in biological assay data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
